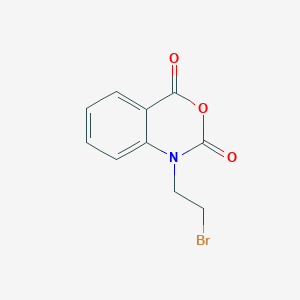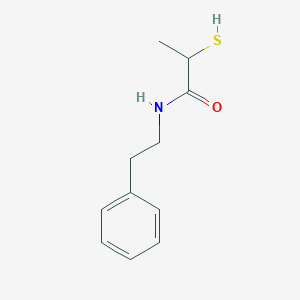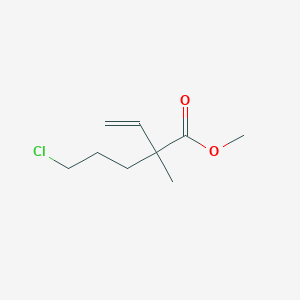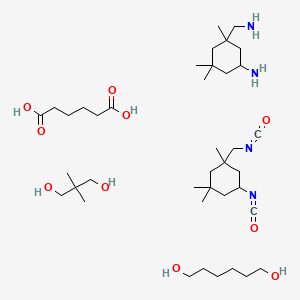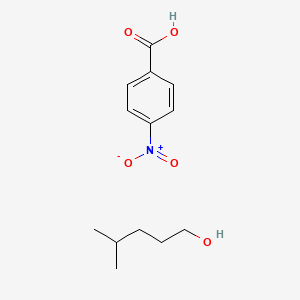
4-Methylpentan-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 4-Methylpentan-1-ol is a primary alcohol with the molecular formula C6H14O, while 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4. These compounds are used in various chemical reactions and have applications in different fields.
Méthodes De Préparation
4-Methylpentan-1-ol
4-Methylpentan-1-ol can be synthesized through the reduction of 4-methylpentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the nitration of methyl benzoate followed by hydrolysis. The nitration involves treating methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of methyl 4-nitrobenzoate. This intermediate is then hydrolyzed using sodium hydroxide to yield 4-nitrobenzoic acid .
Analyse Des Réactions Chimiques
4-Methylpentan-1-ol
Oxidation: 4-Methylpentan-1-ol can be oxidized to 4-methylpentanal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
4-Nitrobenzoic Acid
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters, such as methyl 4-nitrobenzoate.
Applications De Recherche Scientifique
4-Methylpentan-1-ol
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Acts as a metabolite in various biochemical pathways.
4-Nitrobenzoic Acid
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-Methylpentan-1-ol
The primary alcohol group in 4-Methylpentan-1-ol allows it to participate in various biochemical reactions, including oxidation and esterification. It acts as a substrate for enzymes involved in alcohol metabolism.
4-Nitrobenzoic Acid
The nitro group in 4-nitrobenzoic acid makes it a strong electron-withdrawing group, influencing its reactivity in electrophilic aromatic substitution reactions. It can also undergo reduction to form amines, which are important intermediates in pharmaceutical synthesis .
Comparaison Avec Des Composés Similaires
4-Methylpentan-1-ol
Similar Compounds: 1-Pentanol, 2-Methyl-1-butanol.
4-Nitrobenzoic Acid
Similar Compounds: 3-Nitrobenzoic acid, 2-Nitrobenzoic acid.
Uniqueness: The position of the nitro group on the benzene ring influences its reactivity and applications in synthesis.
Propriétés
Numéro CAS |
59302-13-5 |
|---|---|
Formule moléculaire |
C13H19NO5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
4-methylpentan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)4-3-5-7/h1-4H,(H,9,10);6-7H,3-5H2,1-2H3 |
Clé InChI |
MWSPRPBIFOAUMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


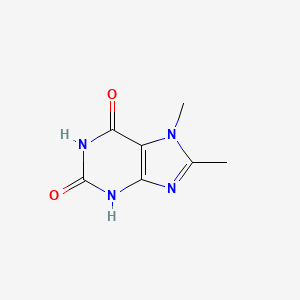
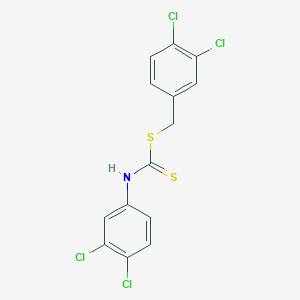

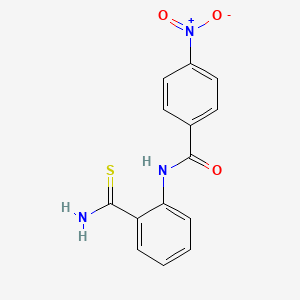
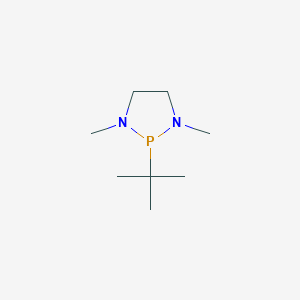
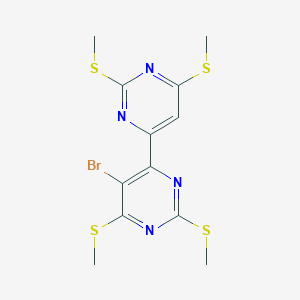
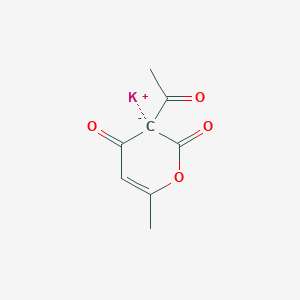
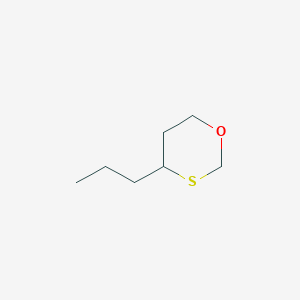
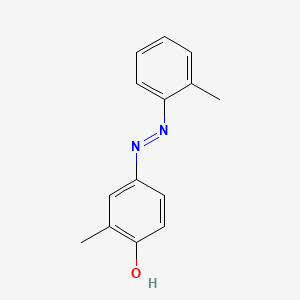
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
